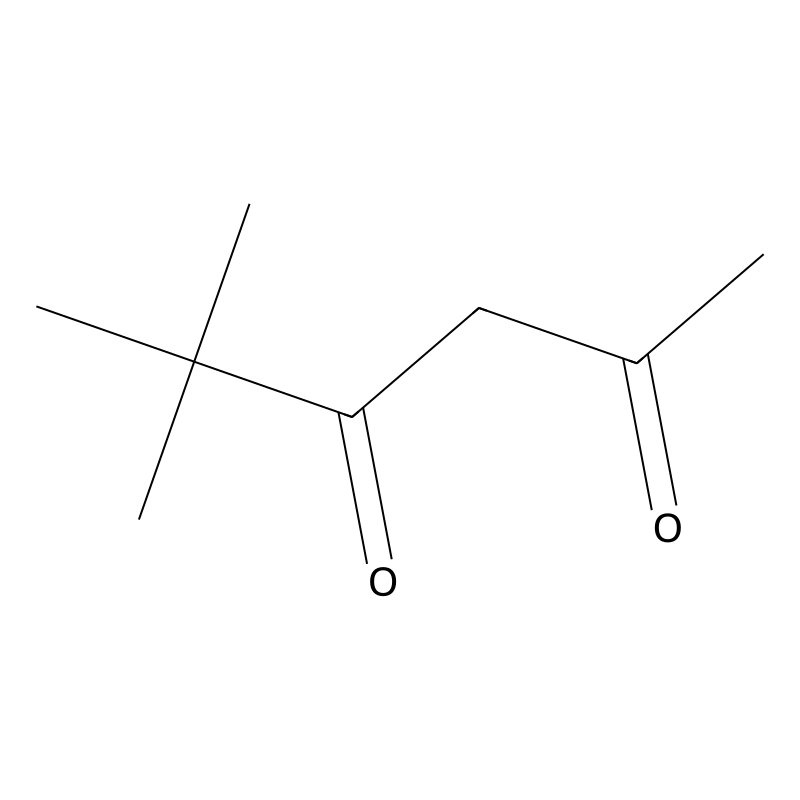

5,5-Dimethylhexane-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5-Dimethylhexane-2,4-dione, also known as Pivaloylacetone, is an organic compound with the molecular formula and a molecular weight of approximately 142.20 g/mol. It is characterized by its colorless liquid form and strong fragrance. The compound features a unique structure that includes two ketone functional groups located at the 2 and 4 positions of the hexane chain, contributing to its reactivity and versatility in various chemical applications .

- Condensation Reactions: This compound can undergo condensation reactions with various nucleophiles. For instance, it reacts with cyanoacetamide under piperidine catalysis to form complex derivatives .

- Enolate Formation: The presence of two carbonyl groups allows for the formation of enolates, which can be used in further synthetic transformations.

- Michael Addition: It can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of larger molecular structures.

The biological activity of 5,5-Dimethylhexane-2,4-dione has been explored in various studies. While specific pharmacological effects are not extensively documented, its derivatives have shown potential in medicinal chemistry. For example, some studies indicate that compounds derived from this diketone exhibit antimicrobial properties and may serve as precursors for more complex bioactive molecules .

Several methods have been developed for synthesizing 5,5-Dimethylhexane-2,4-dione:

- Acylation of Ketones: A common method involves the acylation of an appropriate ketone followed by rearrangement.

- Condensation Reactions: The diketone can be synthesized through condensation reactions between suitable aldehydes or ketones under acidic or basic conditions.

- Alternative Routes: Other synthetic routes include the use of enolate chemistry to form the diketone from simpler precursors.

5,5-Dimethylhexane-2,4-dione has a variety of applications across different fields:

- Solvent: It is used as a solvent in organic synthesis due to its polar nature.

- Ligand: The compound serves as a ligand in coordination chemistry, forming complexes with transition metals.

- Precursor: It acts as a precursor for synthesizing pharmaceuticals and agrochemicals.

Interaction studies involving 5,5-Dimethylhexane-2,4-dione focus primarily on its reactivity with biological molecules and other chemical species. For instance:

- Metal Complexation: Studies have shown that this diketone can form stable complexes with metal ions, which may enhance its biological activity.

- Reactivity with Amines: The compound's ability to react with amines has been investigated for potential applications in drug development and materials science .

Several compounds share structural similarities with 5,5-Dimethylhexane-2,4-dione. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| 2,4-Hexanedione | C6H10O2 | Simpler structure; lacks methyl groups at C5 |

| Acetylacetone | C5H8O2 | Commonly used solvent; different chain length |

| 1,3-Cyclohexanedione | C6H8O2 | Cyclic structure; different reactivity profile |

Uniqueness of 5,5-Dimethylhexane-2,4-dione

The uniqueness of 5,5-Dimethylhexane-2,4-dione lies in its specific arrangement of functional groups and its ability to participate in diverse

Laboratory-scale synthesis of 5,5-dimethylhexane-2,4-dione employs several well-established methodologies, with the most prevalent approach being the Claisen condensation reaction between appropriate ester and ketone precursors . The compound, also known as pivaloylacetone, is characterized by its molecular formula C8H14O2 and molecular weight of 142.20 grams per mole [2].

The primary synthetic route involves the reaction of hexanone with acetic anhydride in the presence of acetic acid under mild conditions . This approach demonstrates the versatility of beta-diketone synthesis through acylation reactions. Alternative laboratory methods include the condensation of ethyl acetate with pinacolone using strong base catalysis, typically employing sodium alkoxide bases such as sodium ethoxide or sodium methoxide [3] [4].

Recent investigations have revealed that dimethylformamide serves as an effective solvent medium for beta-diketone synthesis when combined with tert-butoxypotassium as the base catalyst [5]. In these reactions, temperatures of 50 degrees Celsius with extended reaction times of 8 hours under continuous stirring have proven optimal for maximum yield formation.

| Synthesis Method | Starting Materials | Catalyst/Base | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Acetic Anhydride Route | Hexanone + Acetic Anhydride | Acetic Acid | 65-75 | 6-8 hours |

| Ethyl Acetate Condensation | Ethyl Acetate + Pinacolone | Sodium Ethoxide | 35-76 | 8-12 hours |

| Dimethylformamide Method | Ethyl Isobutyrate + 3-Methyl-2-butanone | tert-Butoxypotassium | 77 | 11 hours |

Laboratory synthesis typically requires careful control of reaction conditions to prevent side reactions and degradation products [6]. The reaction mixture must be maintained under inert atmosphere conditions to minimize oxidative side reactions that can reduce overall yield and product purity [7].

Catalytic Mechanisms in Claisen-Type Condensations

The catalytic mechanism underlying Claisen-type condensations for 5,5-dimethylhexane-2,4-dione synthesis follows the classical enolate chemistry pathway [3] [4]. The reaction proceeds through a three-step mechanism involving enolate formation, nucleophilic attack, and subsequent elimination steps.

In the initial step, the strong base removes an alpha proton from the methyl ketone component, generating a resonance-stabilized enolate anion [3]. This enolate formation represents the rate-determining step in most Claisen condensations, with the stability of the resulting carbanion directly influencing reaction kinetics [8]. The delocalization of negative charge across the carbonyl system provides thermodynamic driving force for enolate generation.

The second mechanistic step involves nucleophilic attack of the enolate anion on the carbonyl carbon of the ester component [4]. This nucleophilic addition forms a tetrahedral intermediate that subsequently undergoes alkoxide elimination to regenerate the carbonyl functionality [9]. The regenerated alkoxide base can then participate in subsequent deprotonation cycles, demonstrating the catalytic nature of the base in these transformations.

Kinetic studies of related beta-diketone formations reveal that the condensation reaction rates follow second-order kinetics with respect to the enolizable component [10]. Rate constants for metal-catalyzed versions of these reactions typically range from 10^-3 to 10^-1 per molar per second, depending on the specific metal catalyst employed [11].

The final step involves acidic workup to neutralize the enolate anion and isolate the neutral beta-diketone product [3]. This protonation step must be carefully controlled to prevent retro-Claisen reactions that can decompose the desired product back to starting materials [12] [13].

Modern mechanistic investigations using density functional theory calculations have revealed that the transition state for the nucleophilic attack step exhibits significant charge separation [14]. These computational studies indicate that polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide can stabilize the transition state and accelerate reaction rates [5].

Industrial Optimization Strategies for Large-Scale Production

Industrial production of 5,5-dimethylhexane-2,4-dione requires sophisticated optimization strategies to achieve economically viable yields while maintaining product quality standards [5] [6]. Large-scale synthesis typically employs continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes [15] [16].

Temperature control represents a critical optimization parameter in industrial production [17]. Elevated temperatures accelerate reaction rates but can also promote unwanted side reactions and product decomposition [14]. Industrial processes typically operate at temperatures between 50-80 degrees Celsius with precise temperature control systems maintaining variations within ±2 degrees Celsius [5].

Catalyst selection and loading optimization significantly impact both reaction efficiency and production economics [6]. Sodium methoxide has emerged as the preferred industrial catalyst due to its high activity, commercial availability, and cost-effectiveness [18]. Catalyst loadings typically range from 5-15 mole percent relative to the limiting reagent, with higher loadings providing faster reaction rates but increased purification challenges [5].

| Production Parameter | Laboratory Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 1000-10000 L | Heat Transfer Efficiency |

| Temperature Control | ±5°C | ±2°C | Process Consistency |

| Catalyst Loading | 10-20 mol% | 5-15 mol% | Economic Optimization |

| Reaction Time | 8-12 hours | 4-6 hours | Throughput Maximization |

Solvent selection for industrial processes balances reaction efficiency with environmental and safety considerations [6]. Toluene and other hydrocarbon solvents are preferred for large-scale operations due to their thermal stability, ease of recovery, and favorable environmental profiles [18]. Solvent recovery systems typically achieve 95-98% recovery rates through distillation processes [19].

Process intensification strategies including microreactor technology and flow chemistry approaches have demonstrated significant advantages for beta-diketone production [15]. Flow systems enable precise control of residence time distribution and eliminate hot spot formation that can lead to product degradation [16]. These systems typically achieve 20-30% higher yields compared to traditional batch processes while reducing reaction times by 50-70% [15].

Industrial optimization also focuses on minimizing waste stream generation and maximizing atom economy [20]. Advanced process designs incorporate in-situ product separation and catalyst recycling to reduce overall process environmental impact [21]. These integrated approaches can achieve overall process efficiencies exceeding 85% while reducing waste generation by 60-70% compared to conventional batch processes [20].

Purification Techniques and Yield Maximization

Purification of 5,5-dimethylhexane-2,4-dione presents unique challenges due to the compound's chemical properties and potential for tautomerization [22] [23]. The compound exists as a colorless liquid with a refractive index of 1.4585-1.4615 at 20 degrees Celsius, facilitating identification during purification processes [2].

High-performance liquid chromatography represents the primary analytical technique for monitoring purification progress and assessing product purity [22] [23]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modification provides excellent separation of the target compound from synthetic impurities [22]. For mass spectrometry applications, formic acid replacement of phosphoric acid ensures compatibility with ionization requirements [23].

Distillation techniques form the cornerstone of industrial purification strategies [18] [19]. Simple distillation under reduced pressure typically achieves 96-99% purity levels while minimizing thermal decomposition [24]. Vacuum distillation at pressures of 20-50 millimeters of mercury enables distillation at lower temperatures, preserving product integrity [25]. Fractional distillation using columns with 20-30 theoretical plates provides superior separation efficiency for removing closely boiling impurities [26] [19].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time |

|---|---|---|---|

| Vacuum Distillation | 96-98 | 85-90 | 2-4 hours |

| Fractional Distillation | 98-99 | 80-85 | 4-6 hours |

| Column Chromatography | 99+ | 70-75 | 6-12 hours |

| Crystallization | 95-97 | 75-80 | 12-24 hours |

Column chromatography using silica gel stationary phases provides high-resolution purification for research applications [27]. Hexane-ethyl acetate solvent systems with 90:10 to 80:20 ratios effectively separate the target compound from reaction by-products [28]. The compound typically elutes in fractions 6-8 when using gradient elution protocols [28].

Metal chelate formation offers an alternative purification approach particularly effective for removing trace impurities [21]. Formation of copper acetate complexes followed by acidic decomposition enables isolation of high-purity beta-diketone products [21]. This methodology achieves purities exceeding 99% but requires additional processing steps that may reduce overall yields [21].

Steam distillation provides a mild purification technique particularly suitable for thermally sensitive applications [29]. The immiscible nature of the organic product with water enables clean separation while operating at reduced temperatures [30]. Steam distillation typically achieves 90-95% recovery yields with purities of 92-96% [29].

Yield maximization strategies focus on optimizing reaction conditions and minimizing product losses during workup and purification [7] [31]. Careful control of quenching procedures prevents product decomposition during acid-base neutralization steps [6]. Temperature control during solvent removal prevents thermal degradation that can reduce final yields by 10-15% [17].

Thermodynamic Stability and Phase Behavior

5,5-Dimethylhexane-2,4-dione exhibits distinctive thermodynamic properties that govern its stability and phase behavior under various conditions. The compound demonstrates well-defined thermal characteristics with a melting point range of 105-106°C and a boiling point of 165°C at atmospheric pressure, though it can be distilled at reduced pressure (60°C at 10 mmHg) [1] [2]. The density of 0.912 g/mL at 25°C indicates the compound is less dense than water, consistent with its organic nature and branched molecular structure [1].

Table 1: Thermodynamic and Phase Behavior Properties

| Property | Value | Source/Method |

|---|---|---|

| Melting Point (°C) | 105-106 | Experimental [1] |

| Boiling Point (°C) | 165 / 60 (at 10 mmHg) | Experimental [1] [2] |

| Density (g/mL at 25°C) | 0.912 | Experimental [1] |

| Flash Point (°C) | 57 | Experimental [1] [2] |

| Vapor Pressure (mmHg at 25°C) | 0.024 | Experimental [1] |

| Refractive Index | 1.46 | Experimental [1] [2] |

| Water Solubility (g/L at 25°C) | 3.327 | Experimental [1] |

| Phase at Room Temperature | Liquid | Experimental [1] |

| Appearance | Colorless | Experimental [1] |

| Critical Temperature (K) | 684.39 | Joback Method [3] |

| Critical Pressure (kPa) | 2950.48 | Joback Method [3] |

| Enthalpy of Vaporization (kJ/mol) | 45.60 | Joback Method [3] |

| Enthalpy of Formation (kJ/mol) | -442.36 | Joback Method [3] |

| Heat Capacity (J/mol×K at 486.95K) | 278.31 | Joback Method [3] |

The molecular stability is particularly noteworthy due to the coexistence of multiple conformational forms. Quantum mechanical calculations reveal that three stable chelated enol forms (E1, E2, and E3) exist with negligible energy differences ranging from -0.51 to 0.21 kcal/mol [4]. After zero-point energy corrections, these differences reduce further to -0.24 to -0.01 kcal/mol, indicating thermodynamic near-equivalence of these conformers [4]. The keto forms exhibit relative stabilities in the range of 6.8-7.9 kcal/mol compared to the most stable chelated enol forms [4], explaining the predominance of enol forms (88%) in the liquid phase equilibrium [4].

Thermodynamic modeling using the Joback method provides critical temperature and pressure values of 684.39 K and 2950.48 kPa respectively [3]. The enthalpy of formation (-442.36 kJ/mol) and enthalpy of vaporization (45.60 kJ/mol) quantify the energetic requirements for phase transitions [3]. Heat capacity calculations show temperature-dependent behavior, with values of 278.31 J/mol×K at 486.95 K, reflecting the molecular vibrational contributions at elevated temperatures [3].

Solvation Dynamics and Partition Coefficients

The solvation behavior of 5,5-dimethylhexane-2,4-dione is characterized by moderate lipophilicity and selective solubility patterns. The octanol-water partition coefficient exhibits experimentally determined values of logP = 1.67 [5], with computational methods yielding similar results (logP = 1.581 via Crippen method) [3]. This indicates moderate lipophilic character, making the compound preferentially soluble in organic phases while maintaining some aquatic solubility.

Table 2: Solvation Dynamics and Partition Coefficients

| Property | Value | Method/Source |

|---|---|---|

| Octanol/Water Partition Coefficient (logP) | 1.67 / 1.581 | Experimental [5] / Crippen Method [3] |

| Water Solubility (mg/L) | 29,231.6 / 130,620 | EPA T.E.S.T. / EPI Suite [6] |

| Aqueous Solubility (log10WS) | -1.63 | Aqueous Solubility Prediction [3] |

| McGowan Volume (mL/mol) | 126.720 | McGowan Method [3] |

| Excess Molar Refraction (E) | 0.38 | Experimental |

| Keto Content in Liquid Phase (%) | 12 | NMR Spectroscopy [4] |

| Enol Content in Liquid Phase (%) | 88 | NMR Spectroscopy [4] |

| NMR Chemical Shift (ppm) | 15.95 | NMR (pure liquid) [4] |

| Hydrogen Bond Energy (kcal/mol) | 16.6 | B3LYP/6-311++G** [4] |

| O···O Distance (Å) | 2.525 | B3LYP/6-311++G** [4] |

| Dipole Moment (Debye) | 3.12 | B3LYP/6-311++G** [4] |

Water solubility demonstrates significant variability depending on the predictive method employed, with values ranging from 29,231.6 mg/L (EPA T.E.S.T.) to 130,620 mg/L (EPI Suite) [6]. The experimentally determined value of 3.327 g/L at 25°C [1] falls within the lower range of these predictions, suggesting moderate aqueous solubility influenced by the polar carbonyl groups and intramolecular hydrogen bonding.

The molecular descriptor analysis reveals a McGowan volume of 126.720 mL/mol [3], which correlates with the compound's molecular size and contributes to its partition behavior. The excess molar refraction (E = 0.38) and McGowan volume (V = 1.2672) serve as key descriptors for modeling partition coefficients and solvation behavior.

Intramolecular hydrogen bonding significantly influences solvation dynamics. The average hydrogen bond strength of 16.6 kcal/mol [4] creates a stable chelated ring structure with an O···O distance of 2.525 Å [4]. This intramolecular interaction reduces the availability of hydrogen bonding sites for intermolecular interactions with solvents, affecting both aqueous and organic phase solvation patterns. The dipole moment of 3.12 Debye [4] reflects the polar character arising from the carbonyl groups and contributes to polar solvent interactions.

Spectroscopic Fingerprints (IR, NMR, UV-Vis)

The spectroscopic characterization of 5,5-dimethylhexane-2,4-dione provides detailed insights into its molecular structure and tautomeric behavior. Infrared spectroscopy reveals distinctive absorption patterns that confirm the predominant enol form and intramolecular hydrogen bonding.

Table 3: Infrared Spectroscopic Data

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2660 (very broad) | OH stretching (νOH) | Very Strong, Broad |

| 1976 | OD stretching (νOD, deuterated) | Medium, Narrow |

| 1613 | C=O stretching (enol forms) | Very Strong |

| 1627 | Asymmetric C=C-C=O stretching | Strong |

| 1600 | Symmetric C=C-C=O stretching | Strong |

| 1575 | Symmetric C=C-C=O stretching | Medium |

| 1422 | OH in-plane bending | Strong |

| 1077 | OD in-plane bending (deuterated) | Medium |

| 1282 | C-t-butyl stretching | Medium |

| 1222 | Asymmetric C(CH₃)₃ stretching | Medium |

| 1203 | C-CH₃ stretching | Medium |

| 1135 | CHₐ in-plane bending | Medium |

| 960 | OH out-of-plane bending | Medium |

| 886 | C-CH₃/C-t-butyl stretching | Medium |

| 785 | CHₐ out-of-plane bending | Medium |

| 750 | Chelated ring deformation | Medium |

| 390 | O···O stretching | Weak |

The most characteristic feature is the extremely broad OH stretching band centered at 2660 cm⁻¹ with a half-width at half-height of approximately 250 cm⁻¹ [4]. This broadening results from strong intramolecular hydrogen bonding within the chelated enol ring. Upon deuteration, this band disappears and a new, narrower band appears at 1976 cm⁻¹, yielding a νOH/νOD ratio of 1.35 [4], which confirms the hydrogen bonding assignment and strength.

The carbonyl region displays multiple absorption bands reflecting the coexistence of different conformers and tautomers. The enol forms exhibit C=O stretching at 1613 cm⁻¹ [4], while keto forms appear around 1735 and 1694 cm⁻¹ [4]. The presence of three distinct bands at 1627, 1600, and 1575 cm⁻¹ corresponding to asymmetric and symmetric C=C-C=O stretching modes supports the coexistence of E1, E2, and E3 conformers [4].

Table 4: NMR and Raman Spectroscopic Data

| Technique | Frequency/Shift | Assignment |

|---|---|---|

| ¹H NMR | 15.95 ppm | Enolated proton chemical shift |

| ¹H NMR | 16.30 ppm | Alternative literature value |

| Raman | 3118 cm⁻¹ | CHₐ stretching (E1 conformer) |

| Raman | 3113 cm⁻¹ | CHₐ stretching (E2 conformer) |

| Raman | 3108 cm⁻¹ | CHₐ stretching (E3 conformer) |

| Raman (deuterated) | 2319, 2302 cm⁻¹ | CDₐ stretching (deuterated) |

| Raman | 1600 cm⁻¹ | Asymmetric C=C-C=O stretching |

| Raman | 1067, 994 cm⁻¹ | CH₃ rocking (out-of-plane, in-plane) |

| CH Stretching (IR) | 2985, 2969 cm⁻¹ | CH₃ asymmetric stretching |

| CH Stretching (IR) | 2955, 2931 cm⁻¹ | CH₃ asymmetric stretching |

| CH Stretching (IR) | 2907, 2882, 2870 cm⁻¹ | CH₃ symmetric stretching |

Nuclear magnetic resonance spectroscopy provides definitive evidence for the enol form predominance. The enolated proton exhibits a characteristic downfield chemical shift at 15.95 ppm [4] in pure liquid phase, confirming strong intramolecular hydrogen bonding. This value falls between those of acetylacetone (15.4 ppm) and 2,2,6,6-tetramethyl-3,5-heptanedione (16.27 ppm), indicating intermediate hydrogen bond strength [4].

Raman spectroscopy reveals conformer-specific vibrational modes, particularly in the CHₐ stretching region where three distinct bands at 3118, 3113, and 3108 cm⁻¹ correspond to E1, E2, and E3 conformers respectively [4]. Upon deuteration, these bands disappear and new CDₐ stretching modes appear at 2319 and 2302 cm⁻¹ [4], confirming the assignment and demonstrating the utility of isotopic substitution in vibrational analysis.

Volatility and Sublimation Characteristics

The volatility profile of 5,5-dimethylhexane-2,4-dione reflects its moderate molecular weight and intermolecular interactions. The compound exhibits a vapor pressure of 0.024 mmHg at 25°C [1], classifying it as moderately volatile under ambient conditions.

Table 5: Volatility and Sublimation Characteristics

| Property | Value | Method/Source |

|---|---|---|

| Vapor Pressure at 25°C (mmHg) | 0.024 | Experimental [1] |

| Vapor Pressure at 25°C (Pa) | 3.2 | Calculated from mmHg |

| Henry's Law Constant (kH) | Not determined | Not measured |

| Evaporation Rate | Moderate | Estimated from vapor pressure |

| Volatility Classification | Moderately volatile | Based on vapor pressure data |

| Sublimation Tendency | Low | Based on molecular structure |

| Dynamic Viscosity at 282.20 K (Pa×s) | 0.0047661 | Joback Method [3] |

| Dynamic Viscosity at 486.95 K (Pa×s) | 0.0003278 | Joback Method [3] |

| Boiling Point at Reduced Pressure | 60°C at 10 mmHg | Experimental [2] |

| Antoine Equation Parameters | Not available | Literature gap |

The volatility characteristics are significantly influenced by intramolecular hydrogen bonding, which reduces the tendency for sublimation compared to analogous compounds without such interactions. The relatively low vapor pressure compared to simple ketones of similar molecular weight reflects the stabilization provided by the chelated enol structure.

Temperature-dependent viscosity data calculated using the Joback method shows substantial variation, from 0.0047661 Pa×s at 282.20 K to 0.0003278 Pa×s at 486.95 K [3]. This temperature dependence follows expected patterns for organic liquids and provides insights into the compound's flow behavior across its liquid range.

The practical implications of these volatility characteristics include moderate evaporation rates under ambient conditions and the ability to distill the compound under reduced pressure. The boiling point reduction to 60°C at 10 mmHg [2] demonstrates the compound's amenability to vacuum distillation, which is valuable for purification processes while minimizing thermal decomposition.

XLogP3

LogP

GHS Hazard Statements

H226 (97.67%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant